(5S)-5-methyl-2-piperazinone hydrochloride
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Overview
Description
“(5S)-5-methyl-2-piperazinone hydrochloride” is an organic compound that belongs to the piperazine family. It has a CAS Number of 1609388-47-7 and a molecular weight of 150.61 . It is also known as "(5S)-2,5-dimethylpiperazin-1-one hydrochloride".
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C5H11ClN2O . The InChI code is 1S/C5H10N2O.ClH/c1-4-2-7-5 (8)3-6-4;/h4,6H,2-3H2,1H3, (H,7,8);1H/t4-;/m0./s1 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
- (5S)-5-methyl-2-piperazinone hydrochloride has been utilized in the synthesis of various novel compounds, particularly in the creation of piperazine-linked hybrids. For instance, Ahmed E. M. Mekky and S. Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids using a key synthon derived from piperazine. These compounds exhibited potent antibacterial and cytotoxic activities against different bacterial strains and cell lines (Mekky & Sanad, 2020).
Versatile Scaffolds for Peptidomimetics
- Chiral piperazinones, synthesized starting from this compound, serve as versatile scaffolds for peptidomimetics. F. Rübsam, Ralph Mazitschek, and A. Giannis (2000) demonstrated this by synthesizing chiral piperazinones as conformationally restricted peptidomimetics from inexpensive and readily available d-glucosamine hydrochloride and amino acid methyl esters (Rübsam, Mazitschek, & Giannis, 2000).
Synthesis of Piperazine Substituted Quinolones
- Piperazine substituted quinolones, synthesized using this compound, have been developed as a series of potential therapeutic agents. Walid Fathalla and P. Pazdera (2017) described the synthesis of these compounds by direct condensation, showcasing the chemical versatility of piperazine derivatives (Fathalla & Pazdera, 2017).
Synthesis of Heteroditopic Ligands
- The molecule has been utilized in the creation of heteroditopic ligands for the binding of metal salts. Qiang Wang, Claire Wilson, A. J. Blake, and colleagues (2006) leveraged the chemical structure of this compound in the one-pot halomethylation of various salicylaldehydes, establishing a flexible method to attach functional arms to these compounds for applications in organic and coordination chemistry (Wang et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
(5S)-5-methylpiperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRUANCFYJHNH-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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